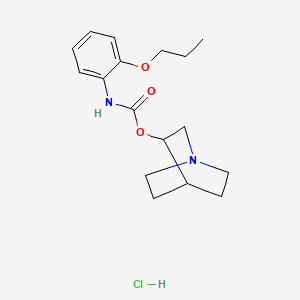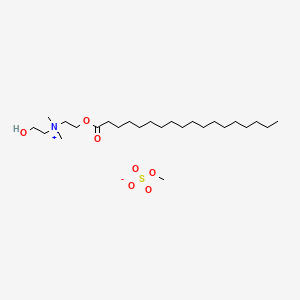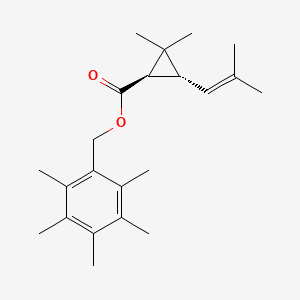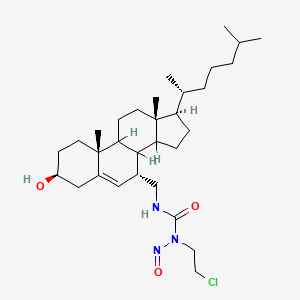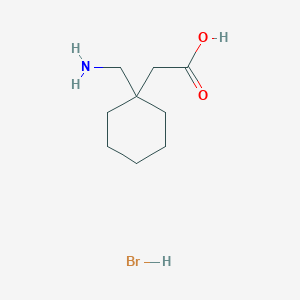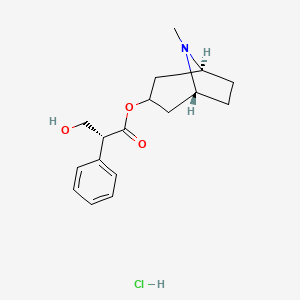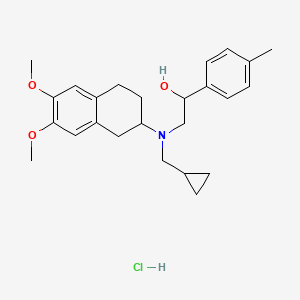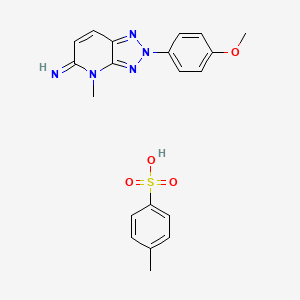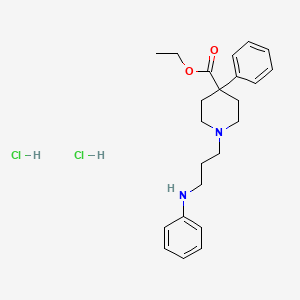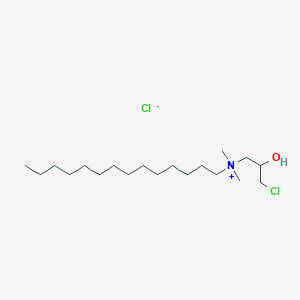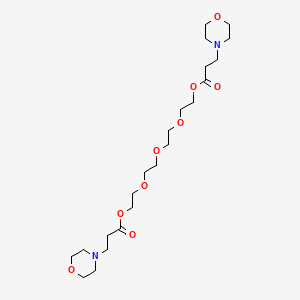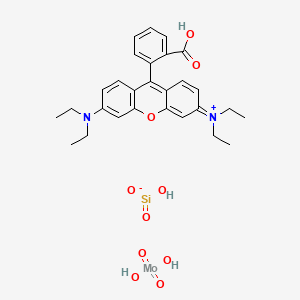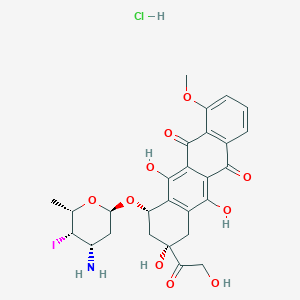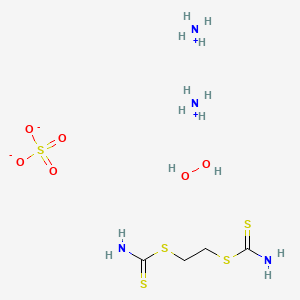
Diazanium;2-carbamothioylsulfanylethyl carbamodithioate;hydrogen peroxide;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazanium;2-carbamothioylsulfanylethyl carbamodithioate;hydrogen peroxide;sulfate is a complex chemical compound with the molecular formula C₄H₁₀N₂O₆S₄ It is known for its unique structure and reactivity, making it a subject of interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diazanium;2-carbamothioylsulfanylethyl carbamodithioate;hydrogen peroxide;sulfate typically involves the reaction of carbamodithioic acid, 1,2-ethanediylbis-, diammonium salt with hydrogen peroxide and sulfuric acid. The reaction conditions must be carefully controlled to ensure the correct formation of the desired product. The process generally requires a controlled temperature and pH, as well as the use of specific catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The use of advanced monitoring and control systems ensures the purity and yield of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
Diazanium;2-carbamothioylsulfanylethyl carbamodithioate;hydrogen peroxide;sulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, often resulting in the cleavage of certain bonds within the molecule.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide, sulfuric acid, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different sulfur-containing compounds, while reduction reactions may yield simpler organic molecules.
Aplicaciones Científicas De Investigación
Diazanium;2-carbamothioylsulfanylethyl carbamodithioate;hydrogen peroxide;sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of diazanium;2-carbamothioylsulfanylethyl carbamodithioate;hydrogen peroxide;sulfate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with certain biomolecules, leading to changes in their structure and function. These interactions can affect various cellular processes and pathways, making the compound a valuable tool in research.
Comparación Con Compuestos Similares
Similar Compounds
Diazonium salts: These compounds share similar reactivity and are often used in similar applications.
Carbamodithioic acids: These compounds have related structures and can undergo similar chemical reactions.
Hydrogen peroxide derivatives: Compounds containing hydrogen peroxide exhibit similar oxidative properties.
Uniqueness
Diazanium;2-carbamothioylsulfanylethyl carbamodithioate;hydrogen peroxide;sulfate is unique due to its specific combination of functional groups and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C4H18N4O6S5 |
|---|---|
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
diazanium;2-carbamothioylsulfanylethyl carbamodithioate;hydrogen peroxide;sulfate |
InChI |
InChI=1S/C4H8N2S4.2H3N.H2O4S.H2O2/c5-3(7)9-1-2-10-4(6)8;;;1-5(2,3)4;1-2/h1-2H2,(H2,5,7)(H2,6,8);2*1H3;(H2,1,2,3,4);1-2H |
Clave InChI |
LDWHTFAZCQOIIL-UHFFFAOYSA-N |
SMILES canónico |
C(CSC(=S)N)SC(=S)N.[NH4+].[NH4+].OO.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


